Daclatasvir

Description

Properties

IUPAC Name |

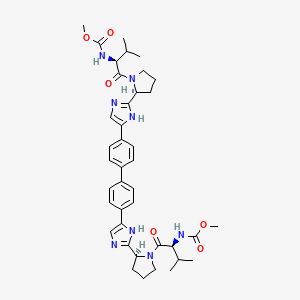

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRSSPOQAMALKA-CUPIEXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026404 | |

| Record name | Daclatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble (>700 mg/mL) | |

| Record name | Daclatasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1009119-64-5 | |

| Record name | Daclatasvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009119-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daclatasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daclatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daclatasvir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACLATASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI2427F9CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Daclatasvir's Mechanism of Action Against HCV NS5A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Daclatasvir (DCV), a first-in-class, potent, and pangenotypic inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). This compound represents a cornerstone in the development of direct-acting antiviral (DAA) therapies, revolutionizing the treatment of chronic HCV infection by targeting a viral protein with no known enzymatic function.[1][2] This document details the molecular interactions, the profound effects on the viral life cycle, and the key experimental methodologies used to elucidate this complex mechanism.

The Target: HCV Nonstructural Protein 5A (NS5A)

NS5A is a zinc-binding, proline-rich phosphoprotein that is essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[3][4][5] Its multifaceted functions are orchestrated through interactions with other viral proteins and a multitude of host cell factors.[1][3]

Structural and Functional Characteristics:

-

Domains: NS5A is comprised of three distinct domains. Domain I, at the N-terminus, features an amphipathic alpha-helix that anchors the protein to the endoplasmic reticulum (ER) membrane.[4][6] This domain is structurally well-defined, coordinates a single zinc atom, and forms a dimeric structure that is crucial for its function.[6][7] Domains II and III are largely unstructured and are involved in interactions with other viral and host proteins, including the NS5B RNA-dependent RNA polymerase.[1][4][8]

-

Phosphorylation States: NS5A exists in two main phosphorylated forms: a basally phosphorylated state (p56) and a hyperphosphorylated state (p58).[2][4] The dynamic balance between these two forms is critical; p56 is associated with RNA replication, while p58 is implicated in the later stages of virion assembly and release.[2][9][10]

-

Role in the "Membranous Web": NS5A is a master organizer of the HCV replication complex. It induces the rearrangement of host intracellular membranes, primarily derived from the ER, to form a structure known as the "membranous web."[11][12] This web serves as the physical scaffold for viral RNA synthesis, protecting the viral components from host immune surveillance.[11]

Core Mechanism: this compound Binding and NS5A Conformation Lock

The primary mechanism of this compound is its direct, high-affinity binding to Domain I of the NS5A protein.[11][13][14] Resistance mutations consistently map to this N-terminal region, confirming it as the drug's target.[9][10]

This compound is a symmetrical molecule, and it is believed to bind across the NS5A dimer interface.[1][12][15] This interaction is thought to lock the NS5A dimer into a specific, rigid conformation.[9] This conformational restriction is the pivotal event that triggers a cascade of downstream inhibitory effects, as it prevents NS5A from adopting the different conformations required for its various functions in replication and assembly.[9][14]

Caption: this compound binding to the NS5A dimer interface.

Downstream Consequences of NS5A Inhibition

This compound exerts a dual-pronged attack on the HCV life cycle, inhibiting both RNA replication and virion assembly through distinct but related mechanisms.[9][16][17] This multifaceted inhibition explains its potent antiviral activity.[18]

Inhibition of Replication Complex Biogenesis

This compound does not inhibit the enzymatic activity of pre-formed replication complexes but rather prevents the formation of new ones.[2][17] This is achieved through several interconnected effects:

-

Disruption of NS5A Phosphorylation: this compound treatment leads to a significant reduction in the hyperphosphorylated (p58) form of NS5A.[2][9][19] By altering the crucial p56/p58 balance, DCV disrupts the signaling required for the proper localization and function of NS5A.[2]

-

Altered Subcellular Localization: The drug causes NS5A to mislocalize and form large, irregular clusters, preventing its proper distribution to sites of replication.[1][9][20]

-

Inhibition of Membranous Web Formation: A key consequence of NS5A inhibition is the failure to form the membranous web.[11][12] This is linked to this compound's ability to interfere with the NS5A-host factor interaction with phosphatidylinositol-4-kinase IIIα (PI4KA). This interaction is essential for generating a localized abundance of phosphatidylinositol-4-phosphate (PI4P), a lipid required for the integrity of the replication structures.[9] By impairing this process, this compound starves the virus of the specialized membrane environment it needs to replicate.[9]

Caption: this compound disrupts membranous web formation.

Inhibition of Virion Assembly

In addition to blocking the formation of replication factories, this compound also potently inhibits the assembly of new virus particles.[20] This action is responsible for the rapid initial decline in serum HCV RNA observed in patients.[18]

-

Blocked Genome Transfer: Short exposure of infected cells to this compound prevents the transfer of newly synthesized viral RNA from the replication complex to the sites of particle assembly, which are typically associated with cytosolic lipid droplets.[20]

-

Clustering of Viral Proteins: This blockade results in the accumulation of both structural (e.g., Core) and nonstructural (e.g., NS5A, NS4B) proteins into inactive clusters.[20] These clusters are unable to form functional virions, effectively halting the production of new infectious particles.[20]

Quantitative Data Summary

The potency of this compound has been quantified in numerous in vitro studies, primarily using HCV replicon systems. Its high efficacy is, however, met with the potential for resistance development through specific mutations in the NS5A protein.

Table 1: In Vitro Potency of this compound Against HCV Genotypes

| HCV Genotype/Subtype | Replicon System | EC₅₀ (pM) | Reference(s) |

| Genotype 1a | GT-1a (H77) | ~6,000 | [1] |

| Genotype 1b | GT-1b (Con1) | ~9 | [1] |

| Genotype 2a | GT-2a (JFH-1) | 28 | [1] |

| Genotype 3a | Hybrid | < 75 | [21] |

| Genotype 4a | Hybrid | < 75 | [21] |

| Genotype 5a | Hybrid | < 75 | [21] |

| Genotype 6a | Hybrid | < 75 | [21] |

| EC₅₀ (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication. |

Table 2: Key this compound Resistance-Associated Substitutions (RASs) in NS5A

| Genotype | Amino Acid Position | Substitution | Fold Change in EC₅₀ (Approx.) | Reference(s) |

| 1a | M28 | T | > 1,000 | [2] |

| 1a | Q30 | R | > 1,000 | [2] |

| 1a | L31 | V | > 1,000 | [2] |

| 1a | Y93 | H/N | > 10,000 | [2] |

| 1b | L31 | V | > 1,000 | [2] |

| 1b | Y93 | H | > 50,000 | [2] |

| 3a | Y93 | H | > 1,000 | [10] |

| 3a | Y93H + S98G | Combination | Significant increase vs Y93H alone | [22][23] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of virological, biochemical, and cell biology techniques.

HCV Replicon Assay (for EC₅₀ Determination)

This is the foundational assay for measuring the antiviral potency of compounds against HCV replication.

-

Principle: Stably transfected human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon are used. This replicon is a self-replicating RNA molecule that contains the HCV nonstructural proteins (including NS5A) but lacks the structural proteins, making it non-infectious. The replicon is often engineered to express a reporter gene, such as Firefly luciferase. Drug activity is measured by the reduction in reporter gene expression.[21]

-

Methodology:

-

Cell Plating: Replicon-containing cells are seeded into multi-well plates (e.g., 96-well).

-

Compound Treatment: The cells are treated with serial dilutions of this compound (or a control compound) and incubated for a set period (e.g., 72 hours).

-

Cell Lysis: The cells are washed and lysed to release the intracellular contents, including the luciferase enzyme.

-

Luminometry: A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to untreated controls. The EC₅₀ value is calculated by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.[21]

-

Caption: Workflow for a typical HCV replicon assay.

Resistance Selection Studies

These experiments are crucial for identifying the specific mutations that confer resistance to an antiviral agent.

-

Principle: Replicon cells are cultured over an extended period (weeks to months) in the presence of a constant, selective pressure from the drug. This allows for the outgrowth of rare, pre-existing or newly mutated replicon variants that are less susceptible to the drug.

-

Methodology:

-

Long-term Culture: Replicon cells are grown in media containing this compound at a concentration several-fold above its EC₅₀.[21]

-

Colony Expansion: Drug-resistant cell colonies that emerge are isolated and expanded.

-

RNA Extraction and Sequencing: Total RNA is extracted from the resistant cell populations. The NS5A-coding region of the replicon is amplified via RT-PCR and sequenced.[21]

-

Mutation Identification: The resulting sequences are compared to the wild-type replicon sequence to identify amino acid substitutions. These are designated as resistance-associated substitutions (RASs).

-

Immunofluorescence Microscopy

This imaging technique is used to visualize the subcellular localization of NS5A and other viral proteins and to observe the effects of drug treatment.

-

Principle: Specific antibodies are used to detect target proteins within fixed and permeabilized cells. These primary antibodies are then detected by secondary antibodies conjugated to fluorophores, allowing for visualization with a fluorescence microscope.

-

Methodology:

-

Cell Culture and Treatment: HCV-infected or replicon-containing cells are grown on glass coverslips and treated with this compound or a vehicle control (e.g., DMSO).[9][20]

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve their structure and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cell.

-

Antibody Staining: Cells are incubated with a primary antibody against the target protein (e.g., anti-NS5A). After washing, they are incubated with a fluorescently-labeled secondary antibody. Multiple proteins can be stained simultaneously using different antibodies and fluorophores.

-

Imaging: The coverslips are mounted on microscope slides and imaged using a confocal or other high-resolution fluorescence microscope. The resulting images reveal the location and morphology of NS5A and can show drug-induced changes, such as protein clustering.[9][20]

-

Conclusion

The mechanism of action of this compound against HCV NS5A is a paradigm of modern antiviral drug development, targeting a non-enzymatic protein to disrupt multiple stages of the viral life cycle. By binding to the dimeric interface of NS5A's Domain I, this compound induces a conformational lock that prevents the protein from orchestrating the formation of the viral replication complex and from mediating the assembly of new virions. This dual mechanism, which involves the disruption of NS5A phosphorylation, subcellular localization, and critical interactions with host factors, underpins the drug's potent clinical efficacy and its central role in the cure of hepatitis C.

References

- 1. The Discovery and Development of this compound: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: potential role in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 6. Function follows form: the structure of the N-terminal domain of HCV NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hepatitis C Virus Nonstructural Protein 5A: Biochemical Characterization of a Novel Structural Class of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 12. This compound-like inhibitors of NS5A block early biogenesis of hepatitis C virus-induced membranous replication factories, independent of RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 18. tandfonline.com [tandfonline.com]

- 19. This compound | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound Prevents Hepatitis C Virus Infectivity by Blocking Transfer of the Viral Genome to Assembly Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. A novel substitution in NS5A enhances the resistance of hepatitis C virus genotype 3 to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. microbiologyresearch.org [microbiologyresearch.org]

The Discovery and Synthesis of Daclatasvir: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a global health issue, affecting millions and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome encodes several non-structural (NS) proteins that are essential for viral replication and are prime targets for antiviral therapies. Among these, the NS5A protein, a zinc-binding phosphoprotein with no known enzymatic function, plays a crucial role in both viral RNA replication and the assembly of new virus particles. Daclatasvir (formerly BMS-790052) is a first-in-class, potent, and pangenotypic inhibitor of the HCV NS5A replication complex. Its discovery and development marked a significant milestone in the treatment of chronic HCV, forming the backbone of highly effective all-oral, interferon-free combination therapies.

Discovery of this compound

The journey to this compound's discovery began at Bristol-Myers Squibb with a forward-thinking strategy to identify mechanistically diverse HCV inhibitors suitable for combination therapy. This approach aimed to preemptively combat the development of drug-resistant viral strains.[1]

Phenotypic Screening

Instead of targeting a specific enzyme, the discovery process utilized a phenotypic screening approach.[2][3] This involved using a cell-based HCV genotype 1b (GT-1b) subgenomic replicon system.[4] This system consists of human hepatoma cells (Huh-7) that harbor a self-replicating portion of the HCV genome, which includes the non-structural proteins necessary for RNA replication.[2]

The screening assay was designed to identify compounds that could inhibit HCV replication within the host cells. A counterscreen using bovine viral diarrhea virus (BVDV) was employed to ensure that the identified "hits" were specific to HCV and not broadly cytotoxic.[4] This stringent screening process led to the identification of a lead compound that, while potent, required significant chemical optimization to improve its antiviral spectrum and pharmacokinetic properties.[1]

Lead Optimization

The initial lead compound demonstrated excellent potency against GT-1b but was significantly less active against the clinically prevalent GT-1a.[3] Extensive structure-activity relationship (SAR) studies were undertaken to broaden the genotypic coverage. A key challenge during this phase was the observation that some compounds in the chemical series underwent dimerization under assay conditions.[1] This led the research team to focus on symmetrical, palindromic molecules, which were later understood to complement the dimeric nature of the NS5A protein.[1] This optimization campaign ultimately culminated in the synthesis of this compound, a compound with picomolar potency against multiple HCV genotypes and favorable properties for clinical development.[5]

Mechanism of Action

This compound exerts its antiviral effect by binding with high affinity to the N-terminus of Domain 1 of the HCV NS5A protein.[6][7] This binding is non-covalent and induces a conformational change in the NS5A protein, disrupting its normal functions which are critical for the viral lifecycle.[7]

NS5A is essential for the formation of the "membranous web," a complex intracellular structure derived from host cell membranes where HCV RNA replication occurs.[7][8] By altering the structure of NS5A, this compound prevents the proper formation of this replication complex, thereby inhibiting viral RNA synthesis.[7][8]

Furthermore, NS5A exists in two phosphorylated states: a basally phosphorylated state crucial for RNA replication and a hyperphosphorylated state involved in virion assembly and release.[9][10] this compound disrupts the function of the hyperphosphorylated NS5A, thereby blocking the assembly and secretion of new, infectious HCV particles.[9][10] This dual mechanism of action—inhibiting both RNA replication and virion assembly—results in a rapid and profound decline in HCV RNA levels in patients.[11][12]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that leverages the molecule's symmetrical structure, which is built around a central biphenyl core. The molecule incorporates two L-proline and two L-valine amino acid derivatives, which simplifies stereochemical control during the synthesis.[7]

An exemplary synthesis route can be summarized as follows:[2][7][13]

-

Friedel-Crafts Acylation: The synthesis begins with a Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, catalyzed by aluminum chloride, to form 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one).

-

Nucleophilic Substitution: The resulting diketone undergoes nucleophilic substitution with a protected L-proline derivative.

-

Cyclization: The intermediate is then cyclized using ammonium acetate to form the two imidazole rings symmetrically on the biphenyl core.

-

Deprotection: The protecting groups on the proline moieties are removed under acidic conditions.

-

Amide Coupling: Finally, the deprotected intermediate is coupled with a protected L-valine derivative to yield this compound.

Data Presentation

Table 1: In Vitro Activity of this compound Against HCV Genotypes

| HCV Genotype/Subtype | Replicon System | EC50 (pM) | Reference(s) |

| Genotype 1a | Subgenomic Replicon | 50 | [5][9] |

| Genotype 1b | Subgenomic Replicon | 9 | [5][9] |

| Genotype 2a | Subgenomic Replicon | 28 - 103 | [9] |

| Genotype 2a (JFH-1) | Subgenomic Replicon | 34 - 19,000 | [1] |

| Genotype 3a | Subgenomic Replicon | 120 - 870 | [5] |

| Genotype 4a | Subgenomic Replicon | 12 | [9] |

| Genotype 5a | Subgenomic Replicon | 3 - 33 | [9][14] |

| Genotype 6a | Subgenomic Replicon | 74 | [14] |

EC50 (Half-maximal effective concentration) values indicate the concentration of this compound required to inhibit 50% of HCV replicon replication in vitro.

Table 2: Pharmacokinetic Properties of this compound (60 mg Oral Dose)

| Parameter | Value | Reference(s) |

| Bioavailability | 67% | [7] |

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | [4][10][15] |

| Protein Binding | ~99% | [7] |

| Volume of Distribution (Vd) | 47 L | [7] |

| Apparent Clearance (CL/F) | 5.29 - 5.7 L/h | [6][16] |

| Elimination Half-life (t½) | 12 - 15 hours | [15] |

| Metabolism | Primarily CYP3A4 | [7] |

| Excretion | Fecal (~88%) | [10] |

Table 3: Sustained Virologic Response (SVR12) Rates in Clinical Trials of this compound-based Regimens

| Study / Cohort | HCV Genotype | Patient Population | Regimen | SVR12 Rate | Reference(s) |

| ALLY-3 | 3 | Treatment-Naïve (No Cirrhosis) | DCV + SOF (12 weeks) | 96% | [17] |

| ALLY-3 | 3 | Treatment-Naïve (Cirrhosis) | DCV + SOF (12 weeks) | 63% | [17] |

| ALLY-3 | 3 | Treatment-Experienced (No Cirrhosis) | DCV + SOF (12 weeks) | 96% | [17] |

| ALLY-3 | 3 | Treatment-Experienced (Cirrhosis) | DCV + SOF (12 weeks) | 63% | [17] |

| ALLY-3+ | 3 | Advanced Fibrosis/Cirrhosis | DCV + SOF + RBV (12 weeks) | 88% - 90% | [18] |

| ALLY-3+ | 3 | Advanced Fibrosis/Cirrhosis | DCV + SOF + RBV (16 weeks) | 92% | [18] |

| Italian EAP | 1a | Cirrhosis | DCV + SOF +/- RBV | 91.7% | |

| Italian EAP | 1b | Cirrhosis | DCV + SOF +/- RBV | 86.9% | |

| Italian EAP | 3 | Cirrhosis | DCV + SOF +/- RBV | 92.5% | |

| Italian EAP | 4 | Cirrhosis | DCV-based | 69.2% | |

| Real-World | 1 | Cirrhosis | DCV + SOF +/- RBV (24 weeks) | 96% | |

| Real-World | 3 | Cirrhosis | DCV + SOF +/- RBV (24 weeks) | 89% |

DCV: this compound; SOF: Sofosbuvir; RBV: Ribavirin; EAP: Early Access Program.

Table 4: Common this compound Resistance-Associated Substitutions (RASs) in NS5A

| Genotype | Amino Acid Position | Key Substitution(s) | Fold-Change in EC50 | Reference(s) |

| 1a | M28 | M28T | High | [9] |

| Q30 | Q30E/H/R | High | [9] | |

| L31 | L31M/V | High | [9] | |

| Y93 | Y93C/H/N | High | [9] | |

| 1b | L31 | L31M/V | Moderate | [9] |

| Y93 | Y93H | High | [9] | |

| 3a | L31 | L31F | >1000x | [5] |

| Y93 | Y93H | >71,000x | [5] | |

| 5a | L31 | L31F/V | >1000x | [14] |

| 6a | L31 | L31M | >1000x | [14] |

Fold-change in EC50 represents the increase in the concentration of this compound needed to inhibit the mutant replicon compared to the wild-type.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes a representative method for determining the in vitro potency of compounds like this compound using an HCV subgenomic replicon system with a luciferase reporter.

-

Cell Line Maintenance:

-

Culture Huh-7-lunet cells stably harboring an HCV subgenomic replicon (e.g., GT-1b) in Dulbecco's Modified Eagle Medium (DMEM).

-

Supplement the medium with 10% Fetal Bovine Serum (FBS), nonessential amino acids, penicillin-streptomycin, and 0.5 mg/mL G418 (Geneticin) to maintain selection pressure for replicon-containing cells.

-

Maintain cells in an incubator at 37°C with 5% CO2.

-

-

Assay Plating:

-

Trypsinize and resuspend the replicon cells in G418-free DMEM.

-

Seed the cells into 384-well assay plates at a density of approximately 2,000 cells per well in a volume of 90 µL.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform a 10-point, 3-fold serial dilution of the compound in DMSO.

-

Add 0.4 µL of each diluted compound concentration to the assay plates in quadruplicate. The final DMSO concentration in the wells should be approximately 0.5%.

-

Include controls: DMSO only (0% inhibition) and a known potent HCV inhibitor at a high concentration (>100x EC50) as a positive control (100% inhibition).

-

-

Incubation:

-

Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

-

-

Luciferase Activity Measurement:

-

After incubation, remove the culture medium from the plates.

-

Lyse the cells by adding a passive lysis buffer (e.g., 75 µL per well) and gently rocking the plates for 15 minutes at room temperature.[9]

-

Transfer 20 µL of the cell lysate to a white 96-well luminescence plate.[9]

-

Use a luminometer to measure the Renilla luciferase activity by injecting the appropriate substrate.

-

-

Data Analysis:

-

Normalize the luciferase signal relative to the 0% and 100% inhibition controls.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Calculate the EC50 value by fitting the dose-response curve using a four-parameter non-linear regression model.[1]

-

Chemical Synthesis of this compound

This section outlines a representative laboratory-scale synthesis protocol compiled from literature sources.[2][9][13]

Step 1: Synthesis of 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one)

-

Suspend biphenyl (5 mmol) and anhydrous aluminum chloride (AlCl3, 10 mmol) in chloroform (5 mL).[9]

-

Add chloroacetyl chloride (10 mmol) to the suspension.

-

Reflux the mixture for 12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[9]

-

After completion, cool the reaction mixture and quench by carefully adding it to a 2N HCl solution.

-

Extract the product with a suitable organic solvent (e.g., acetone). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone product, which can be used in the next step without further purification.[9]

Step 2: Synthesis of Di-tert-butyl (2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylate

-

React the crude 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one) from Step 1 with 2 equivalents of Boc-L-proline in a suitable solvent like tetrahydrofuran (THF) in the presence of a base (e.g., potassium t-butoxide) to form the proline adduct via nucleophilic substitution.

-

Dissolve the resulting proline adduct intermediate (2 mmol) in benzene (9 mL).[9]

-

Add ammonium acetate (43.6 mmol) to the solution.[9]

-

Reflux the mixture for 3 hours at approximately 95-100°C, monitoring by TLC.[9]

-

After completion, cool the mixture, add toluene, and wash with water.

-

Separate the organic layer, dry it, and concentrate under reduced pressure to yield the crude protected this compound core.

Step 3: Synthesis of the Diamine Intermediate via Deprotection

-

Suspend the protected core from Step 2 (1.6 mmol) in ethanol (2.6 mL).[9]

-

Add concentrated HCl (1.68 mL) and reflux the solution for 3 hours at 50°C.[9]

-

Monitor the deprotection by TLC.

-

Upon completion, add isopropyl alcohol, cool the mixture to 0-5°C to precipitate the dihydrochloride salt of the diamine intermediate.

-

Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum.

Step 4: Synthesis of this compound (Final Amide Coupling)

-

Dissolve N-(methoxycarbonyl)-L-valine (2 mmol) in dichloromethane (MDC, 10 mL).

-

Add 1-hydroxybenzotriazole (HOBt, 2.5 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 2.4 mmol).[9]

-

Stir the mixture for 1 hour at room temperature, then cool to 0-5°C.

-

Add the diamine intermediate dihydrochloride salt from Step 3 (1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 4 mmol).[9]

-

Stir the reaction mixture at 0-5°C and allow it to warm to room temperature, stirring until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, dilute the reaction mixture with MDC and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound free base. The final product can be converted to its dihydrochloride salt if desired.

Conclusion

The discovery of this compound through an innovative phenotypic screening approach represents a paradigm shift in antiviral drug development, demonstrating that potent inhibitors can be identified without a priori knowledge of a specific enzymatic target. Its unique dual mechanism of action, inhibiting both HCV RNA replication and virion assembly by targeting NS5A, contributes to its profound and rapid clinical efficacy. The convergent and symmetrical nature of its chemical synthesis allows for an efficient manufacturing process. As a cornerstone of combination therapies, this compound has played a pivotal role in revolutionizing the treatment landscape for chronic Hepatitis C, offering a well-tolerated and highly effective cure for millions of patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. US20180258078A1 - Process for the preparation of this compound dihydrochloride and its intermediates - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of isotopically labeled this compound for use in human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpsonline.com [wjpsonline.com]

- 8. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. CN105777719A - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Imidazole synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medkoo.com [medkoo.com]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. researchgate.net [researchgate.net]

- 17. ijprajournal.com [ijprajournal.com]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

Daclatasvir Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a first-in-class, potent, and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Its discovery and development represent a significant milestone in the treatment of chronic HCV infection, offering a highly effective and well-tolerated therapeutic option.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that guided the optimization of this compound, along with detailed experimental protocols and visualizations of its mechanism of action.

Mechanism of Action

This compound targets the HCV NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] Although NS5A has no known enzymatic activity, it plays a crucial role in the formation of the membranous web, the site of viral replication.[6][7] this compound is believed to bind to the N-terminus of domain I of NS5A, inducing conformational changes that disrupt its normal functions.[6][8] This binding interferes with the formation of the replication complex, thereby inhibiting viral RNA synthesis and subsequent virion assembly.[6] The discovery of this compound originated from a phenotypic screening lead, which, through an extensive optimization campaign, led to the development of palindromic molecules that complement the dimeric nature of the NS5A protein.[1]

HCV Replication and Inhibition by this compound

The following diagram illustrates the key stages of HCV replication and the points of intervention by this compound.

Caption: this compound inhibits HCV by targeting NS5A, disrupting its dimerization and function in forming the membranous web, which is crucial for RNA replication and virion assembly.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved extensive SAR studies to optimize its potency, pan-genotypic activity, and resistance profile. The core structure of this compound is a symmetrical, palindromic molecule with a central biphenyl core and two imidazole-proline-valine termini.

Quantitative SAR Data

The following tables summarize the in vitro activity of this compound and key analogs against various HCV genotypes and resistant mutants.

Table 1: Antiviral Activity of this compound (Compound 1) and a Key Analog (Compound 49) Against Various HCV Genotypes [1]

| Compound | Genotype/Subtype | EC50 (pM) |

| 1 (this compound) | 1a | 50 |

| 1b | 9 | |

| 2a | 28 | |

| 3a | 146 | |

| 4a | 12 | |

| 5a | 33 | |

| 49 | 1a | 30 |

| 1b | 4 | |

| 2a | 20 | |

| 3a | 80 | |

| 4a | 10 | |

| 5a | 20 |

Table 2: Impact of Resistance-Associated Substitutions (RASs) in NS5A on this compound Activity (Genotype 1b)

| NS5A Substitution | Fold Change in EC50 vs. Wild-Type |

| L31V | 28 |

| Y93H | 24 |

| L31V + Y93H | >14,000 |

Table 3: Antiviral Activity of this compound against HCV Genotype 3a Strains and Resistant Mutants

| HCV3a Strain/Mutant | EC50 (nM) |

| HCV3a1 (Wild-Type) | 0.14 |

| HCV3a2 (Wild-Type) | 1.25 |

| HCV3a1 L31F Mutant | 320 |

| HCV3a1 Y93H Mutant | 1400 |

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication in a cell-based replicon system.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

-

Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

RNA Quantification: Total cellular RNA is extracted from the cells. The level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay, targeting a specific region of the HCV genome.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of this compound Analogs

The following provides a general synthetic scheme for this compound and its analogs, based on published methods.[4]

General Synthetic Scheme:

Caption: A generalized synthetic route to this compound, starting from biphenyl and involving key steps like Friedel-Crafts acylation, bromination, substitution, cyclization, and amide coupling.

Detailed Protocol for a Key Step (Example: Cyclization to form the Imidazole Ring):

-

Reactants: The proline-substituted intermediate is dissolved in a suitable solvent such as acetic acid.

-

Reagent: An excess of ammonium acetate is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel to yield the bis-imidazole intermediate.

Conclusion

The development of this compound is a testament to the power of systematic SAR studies in modern drug discovery. The optimization from an initial screening hit to a clinically effective, pan-genotypic antiviral agent was guided by a deep understanding of how structural modifications impact antiviral potency and the barrier to resistance. This guide provides a comprehensive overview of these critical studies, offering valuable insights for researchers and professionals in the field of antiviral drug development. The detailed protocols and visual representations of the underlying biological and chemical processes serve as a practical resource for further research in this area.

References

- 1. The Discovery and Development of this compound: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A NS5A Replication Complex Inhibitor for Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. CN105777719A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Binding to NS5A by this compound (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of this compound on Hepatitis C Virus Genotype 3 NS5A - PMC [pmc.ncbi.nlm.nih.gov]

Daclatasvir's Precision Assault on HCV: A Deep Dive into the NS5A Binding Site

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the binding interaction between Daclatasvir, a potent direct-acting antiviral agent, and its target, the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. Herein, we consolidate quantitative binding data, detail key experimental methodologies, and visualize the drug's mechanism of action.

Executive Summary

This compound represents a significant advancement in the treatment of chronic HCV infection. Its mechanism of action is the targeted inhibition of the viral protein NS5A, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] this compound binds to the N-terminal region of Domain 1 of NS5A, inducing a conformational change that disrupts the protein's function.[3][4] This inhibition is characterized by picomolar to nanomolar potency against various HCV genotypes. Resistance to this compound is primarily conferred by mutations in the NS5A binding site, notably at amino acid positions M28, Q30, L31, and Y93.[1] This guide synthesizes the current understanding of this critical drug-target interaction.

Data Presentation: this compound Activity and Resistance

The following tables summarize the in vitro efficacy of this compound against different HCV genotypes and the impact of key resistance-associated substitutions (RASs) on its antiviral activity. The 50% effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication in cell culture.

| HCV Genotype | NS5A Amino Acid Polymorphisms | This compound EC50 (nM) | Reference |

| Genotype 1a | Wild-type | 0.03 | [5] |

| Genotype 1b | Wild-type | 0.009 | [6] |

| Genotype 2a | Wild-type | 0.028 | [3] |

| Genotype 3a | Wild-type | 0.120 - 0.870 | [7] |

| Genotype 4a | Wild-type | 0.06 | [5] |

| Genotype 5a | Wild-type | 0.003 - 0.007 | [8] |

| Genotype 6a | Wild-type | 0.074 | [8] |

Table 1: In Vitro Activity of this compound Against Wild-Type HCV Genotypes.

| HCV Genotype | NS5A Mutation | Fold Increase in EC50 vs. Wild-Type | Reference |

| Genotype 1b | L31V | 28 | [6] |

| Genotype 1b | Y93H | 24 | [6] |

| Genotype 1b | L31V + Y93H | >14,000 | [6] |

| Genotype 1a | M28T | >1,000 | [6] |

| Genotype 1a | Q30R | >1,000 | [6] |

| Genotype 3a | L31F | ~2,667 | [7] |

| Genotype 3a | Y93H | >10,000 | [7] |

Table 2: Impact of Resistance-Associated Substitutions on this compound Activity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the this compound-NS5A interaction.

HCV Replicon Assay for EC50 Determination

This assay quantifies the antiviral activity of this compound by measuring the inhibition of HCV RNA replication in a cell-based system.

1. Cell Culture:

-

Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.[9][10]

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and an antibiotic (e.g., G418) to maintain the replicon.

2. Compound Preparation and Dosing:

-

This compound is serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient.[9]

-

The diluted compound is added to the wells of a 384-well plate containing the replicon cells. A final DMSO concentration of <0.5% is maintained to avoid cytotoxicity.[9]

3. Incubation:

4. Quantifying Viral Replication:

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.[9][10]

5. Data Analysis:

-

The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a four-parameter logistic curve.[9]

Site-Directed Mutagenesis of NS5A

This technique is used to introduce specific amino acid substitutions into the NS5A gene to study their effect on this compound resistance.

1. Plasmid Template:

-

A plasmid containing the HCV replicon with the wild-type NS5A sequence is used as the template.

2. Primer Design:

-

Complementary primer pairs containing the desired mutation are designed. The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

3. PCR Amplification:

-

A high-fidelity DNA polymerase (e.g., PfuUltra) is used for the PCR reaction to minimize secondary mutations.

-

The PCR cycling parameters typically involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

4. Digestion of Parental DNA:

-

The PCR product is treated with the DpnI restriction enzyme, which specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid.

5. Transformation:

-

The DpnI-treated DNA is transformed into competent E. coli cells.

6. Verification:

-

Plasmid DNA is isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing.[4]

Expression, Purification, and Crystallization of NS5A Domain I

This protocol outlines the steps to obtain purified NS5A Domain I protein for structural studies.

1. Gene Cloning and Expression:

-

The DNA sequence encoding NS5A Domain I (e.g., residues 33-202) is cloned into an expression vector, often with an N-terminal purification tag (e.g., His6-tag).[3][7]

-

The construct is transformed into E. coli (e.g., BL21(DE3) strain).

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 15-18°C) overnight to enhance protein solubility.[4][7]

2. Cell Lysis and Initial Purification:

-

The bacterial cells are harvested and lysed.

-

The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

3. Protein Purification:

-

The His-tagged protein is eluted from the Ni-NTA column using an imidazole gradient.

-

The purification tag is often removed by cleavage with a specific protease (e.g., TEV protease).[7]

-

Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.

4. Crystallization:

-

The purified NS5A Domain I protein is concentrated to an appropriate concentration (e.g., 8 mg/mL).[7]

-

Crystallization screening is performed using the sitting-drop vapor diffusion method with various crystallization screens at 4°C.[7]

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for identifying resistance mutations.

References

- 1. Purification and crystallization of NS5A domain I of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of this compound: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of the symmetric binding mode of this compound and analogs using a new homology model of HCV NS5A GT-4a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric binding to NS5A by this compound (BMS-790052) and analogs suggests two novel modes of HCV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Daclatasvir's Antiviral Reach Beyond Hepatitis C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daclatasvir, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), has demonstrated a broader antiviral spectrum than initially anticipated. This technical guide provides an in-depth analysis of the in vitro and in silico evidence for this compound's activity against a range of viruses beyond HCV. The primary focus of current research has been on its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), with promising results in various cell lines. Limited but noteworthy findings also suggest potential activity against other RNA viruses, including Chikungunya Virus (CHIKV) and Respiratory Syncytial Virus (RSV), although these are primarily based on computational models and require further experimental validation. This document summarizes the available quantitative data, details the experimental protocols employed in these studies, and presents visual representations of proposed mechanisms and experimental workflows to facilitate a deeper understanding of this compound's potential as a broad-spectrum antiviral agent.

In Vitro Antiviral Activity of this compound

The antiviral activity of this compound has been most extensively studied against SARS-CoV-2, the causative agent of COVID-19. Multiple studies have reported its ability to inhibit viral replication in different cell lines.

Table 1: In Vitro Efficacy of this compound Against Various Viruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Vero | 0.8 | >22.4 | >28 | [1][2][3] |

| HuH-7 | 0.6 | >22.4 | >37.3 | [1][2][3] | |

| Calu-3 | 1.1 | >22.4 | >20.4 | [1][2][3] | |

| Chikungunya Virus (CHIKV) | HuH-7 | Not Determined | Low | 1.3 | [4] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Experimental Protocols

Antiviral Assays

This assay is a standard method to quantify the number of infectious virus particles.

-

Cell Lines: Vero, HuH-7, or Calu-3 cells are seeded in 48-well plates at a density of 5 x 10^5 cells/well.[1]

-

Virus Infection: Cells are infected with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), typically 0.01 for Vero cells and 0.1 for HuH-7 and Calu-3 cells, for 1 hour at 37°C.[1]

-

Drug Treatment: After viral adsorption, the inoculum is removed, and cells are washed and incubated with fresh medium (e.g., DMEM with 2% fetal bovine serum) containing serial dilutions of this compound.[1]

-

Incubation: Plates are incubated for 24 hours (Vero cells) or 48 hours (HuH-7 and Calu-3 cells).[1]

-

Quantification: The supernatant is collected, and the viral titer is determined by plaque assay on Vero cells. The number of plaque-forming units (PFU/mL) is counted to determine the extent of viral inhibition.[1]

This method quantifies the amount of viral RNA to assess the effect of the drug on viral replication.

-

Cell Culture and Infection: Calu-3 cells are seeded at 5 x 10^5 cells/well in 48-well plates and infected with SARS-CoV-2 at an MOI of 0.1 for 1 hour at 37°C.[1]

-

Drug Treatment: Following infection, cells are washed and treated with different concentrations of this compound.[1]

-

RNA Extraction: After 48 hours of incubation, total RNA is extracted from the cell lysates.[1]

-

qRT-PCR: The levels of viral genomic and subgenomic RNA (e.g., targeting ORF1 and ORFE) are quantified using specific primers and probes.[1]

Cytotoxicity Assays

To determine the concentration at which a compound becomes toxic to the host cells, cytotoxicity assays are performed in parallel with antiviral assays.

-

Cell Seeding: Cells (e.g., Vero, HuH-7, Calu-3) are seeded in 96-well plates.

-

Compound Incubation: Cells are incubated with serial dilutions of this compound for a duration that matches the antiviral assay (e.g., 24 or 48 hours).

-

Viability Measurement: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by staining with dyes that differentiate between live and dead cells. The absorbance or fluorescence is measured to determine the percentage of viable cells compared to untreated controls. The 50% cytotoxic concentration (CC50) is then calculated.

Proposed Mechanisms of Action Beyond HCV

While this compound's primary target in HCV is the NS5A protein, its mechanism against other viruses is still under investigation.

SARS-CoV-2

-

Targeting Viral RNA Structures: It is proposed that this compound may interfere with the folding of secondary RNA structures within the SARS-CoV-2 genome. This destabilization could disrupt the viral polymerase reaction and subsequent replication.[2][5]

-

Inhibition of Viral RNA Polymerase: Some studies suggest that this compound may also target the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral RNA synthesis.[5]

Respiratory Syncytial Virus (RSV)

-

In Silico Docking Studies: Computational models suggest that this compound has a high binding affinity for the matrix (M) and fusion (F) proteins of RSV. By targeting these proteins, this compound could potentially inhibit viral assembly and entry into host cells.[6] It is important to note that these findings are predictive and await experimental confirmation.

Dengue Virus (DENV)

-

In Silico Docking Studies: Molecular docking studies have indicated that this compound can bind to the Dengue virus envelope (E) protein. This interaction is predicted to interfere with the viral fusion process, which is a critical step for viral entry into the host cell.[7][8] These computational predictions require validation through in vitro and in vivo experiments.

Visualizations

Experimental Workflow for In Vitro Antiviral Assay

Proposed Mechanism of this compound Against SARS-CoV-2

Discussion and Future Directions

The existing data strongly support the in vitro efficacy of this compound against SARS-CoV-2 at concentrations that may be achievable in humans.[2] The proposed mechanisms of action, targeting both viral RNA structures and the viral polymerase, suggest a multifaceted approach to inhibiting viral replication.

However, the antiviral spectrum of this compound beyond coronaviruses remains largely unexplored. The limited and sometimes contradictory findings for other viruses like Chikungunya underscore the need for comprehensive in vitro screening against a broader panel of viral pathogens. The in silico predictions for RSV and Dengue virus are intriguing but require urgent experimental validation to ascertain their clinical relevance.

Future research should focus on:

-

Conducting standardized in vitro antiviral and cytotoxicity assays of this compound against a wider range of viruses, including MERS-CoV, Zika, Dengue, Chikungunya, Ebola, and RSV, to determine their respective EC50, CC50, and SI values.

-

Elucidating the precise molecular mechanisms of this compound against these viruses to identify potential viral or host targets.

-

Evaluating the efficacy of this compound in in vivo animal models for the most promising viral candidates to assess its therapeutic potential in a physiological context.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro antiviral activity of the anti-HCV drugs this compound and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of broad-spectrum antiviral compounds... | F1000Research [f1000research.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of respiratory syncytial virus by this compound and its derivatives: synthesis of computational derivatives as a new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug repurposing of this compound and Famciclovir as antivirals against dengue virus infection by in silico and in vitro techniques | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of the HCV Replication Complex by Daclatasvir

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism by which Daclatasvir, a first-in-class and potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), disrupts the viral replication complex. It consolidates key quantitative data, outlines detailed experimental protocols for assessing antiviral activity and resistance, and visualizes the underlying molecular interactions and experimental workflows.

Introduction: The HCV Replication Complex and the Role of NS5A

The Hepatitis C virus, a single-stranded RNA virus, establishes a chronic infection that can lead to severe liver disease. A crucial element of the HCV life cycle is the formation of a membranous web, a specialized intracellular structure derived from host cell membranes, where viral RNA replication occurs. This process is orchestrated by a complex of viral non-structural (NS) proteins, including NS3, NS4A, NS4B, NS5A, and the RNA-dependent RNA polymerase NS5B.

NS5A is a multifunctional phosphoprotein that plays a pivotal, though enigmatic, role in both viral replication and virion assembly.[1] It exists in two phosphorylated states, a basal (p56) and a hyperphosphorylated (p58) form, and the ratio between these is believed to regulate its function.[2] While NS5A has no known enzymatic activity, it acts as a critical scaffold, interacting with both viral and host factors to facilitate the formation and function of the replication complex.[3]

This compound: A Potent, Pan-Genotypic NS5A Inhibitor

This compound (formerly BMS-790052) is a highly potent, direct-acting antiviral (DAA) that targets NS5A.[1] It exhibits picomolar to low nanomolar efficacy against a broad range of HCV genotypes in vitro.[4][5] The discovery of this compound was a landmark in HCV treatment, demonstrating that targeting a non-enzymatic viral protein could lead to profound antiviral effects and, in combination with other DAAs, achieve high rates of sustained virologic response (SVR).[6]

Mechanism of Action: A Dual Mode of Inhibition

This compound's primary mechanism of action involves binding to the N-terminal domain (Domain I) of NS5A.[1][7] Structural studies and molecular modeling suggest that the symmetrical, dimeric structure of this compound binds to a dimeric form of NS5A, likely at the interface between the two monomers.[6][7] This binding event is thought to lock NS5A in a specific conformation, thereby disrupting its normal functions.[2][8] This leads to a dual inhibitory effect on the HCV lifecycle:

-

Inhibition of Replication Complex Formation: this compound's binding to NS5A prevents the proper localization and assembly of the viral replicase, leading to the formation of non-functional replication complexes.[8][9] This disrupts the biogenesis of the membranous web, a critical step for viral RNA synthesis.[9]

-

Impairment of Virion Assembly: Beyond its role in replication, NS5A is also involved in the assembly of new virus particles. This compound has been shown to inhibit this later stage of the viral life cycle as well.[2]

Furthermore, this compound has been observed to interfere with NS5A's interaction with host factors, such as the phosphatidylinositol-4-kinase IIIα (PI4KA), which is essential for the integrity of the replication complex.[8][10] this compound impairs the hyper-accumulation of the PI4KA product, PI4P, which is a hallmark of HCV replication compartments.[8][10]

Below is a diagram illustrating the proposed mechanism of this compound's inhibitory action.

Caption: Mechanism of this compound's inhibition of the HCV replication complex.

Quantitative Data on this compound's Antiviral Activity

The potency of this compound has been extensively characterized in vitro using HCV replicon systems. The following table summarizes the 50% effective concentration (EC50) values of this compound against various HCV genotypes.

| HCV Genotype | Replicon System | EC50 (nM) | Reference(s) |

| 1a | H77 | 0.050 | [4] |

| 1b | Con1 | 0.009 | [4] |

| 2a | JFH-1 | 0.020 | [4] |

| 3a | - | 0.003 - 1.25 | [4] |

| 4a | - | ≤0.080 | [11][12] |

| 5a | - | 0.003 - 0.007 | [5] |

| 6a | - | 0.074 | [5] |

Resistance to this compound

As with most antiviral agents, resistance to this compound can emerge through specific amino acid substitutions in its target protein, NS5A. These resistance-associated substitutions (RASs) typically occur in Domain I of NS5A, within the binding site of the drug. The most clinically significant RASs are found at positions M28, Q30, L31, and Y93. The presence of these RASs can significantly reduce the susceptibility of the virus to this compound, as shown by the fold-increase in EC50 values.

| HCV Genotype | NS5A Substitution | Fold-Increase in EC50 | Reference(s) |

| 1a | M28T | >1,000 | [13] |

| Q30R | >1,000 | [13] | |

| L31V/M | >1,000 | [13] | |

| Y93H/N | >1,000 | [13] | |

| 1b | L31V | 28 | [2] |

| Y93H | 24 | [2] | |

| L31V + Y93H | >14,000 | [2] | |

| 3a | Y93H | High-level | [13] |

| 4a | L31V | >1,000 | [11] |

| Y93H | >1,000 | [11] | |

| 5a | L31F/V | 2-40 nM (EC50) | [5] |

| 6a | Q24H, L31M, P32L/S, T58A/S | 2-250 nM (EC50) | [5] |

Experimental Protocols

The in vitro evaluation of this compound's activity and resistance profile predominantly relies on the HCV replicon system.

HCV Replicon Assay for Antiviral Potency (EC50 Determination)

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 human hepatoma cells (or a subclone, e.g., Huh-7.5)

-

HCV replicon constructs (bicistronic, containing a selectable marker like neomycin phosphotransferase and a reporter gene like luciferase, specific for the desired genotype)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)

-

G418 (for stable replicon cell line selection and maintenance)

-

This compound (or other test compounds)

-

Reagents for RNA extraction and qRT-PCR or luciferase assay reagents

Methodology:

-

Cell Seeding: Seed stable HCV replicon-harboring Huh-7 cells in 96-well plates at a predetermined density to ensure logarithmic growth during the assay.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.

-

Treatment: Add the diluted compound to the seeded cells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.

-

Endpoint Measurement:

-

Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol. This is a high-throughput method.

-

qRT-PCR: Alternatively, extract total RNA from the cells and quantify HCV RNA levels using quantitative real-time PCR. This is a more direct measure of RNA replication.

-

-

Data Analysis:

-

Normalize the reporter signal or HCV RNA levels to the vehicle control.

-

Plot the normalized values against the logarithm of the drug concentration.

-

Calculate the EC50 value, the concentration at which a 50% reduction in HCV replication is observed, by fitting the data to a four-parameter logistic regression model.

-

Resistance Selection and Phenotyping

This protocol is used to identify and characterize viral mutations that confer resistance to this compound.

Materials:

-

Wild-type HCV replicon-harboring cells

-

High concentrations of this compound

-

Reagents for RNA extraction, RT-PCR, and Sanger or next-generation sequencing

Methodology:

-

Resistance Selection: Culture wild-type HCV replicon cells in the continuous presence of a selective concentration of this compound (typically 10x to 100x the wild-type EC50).

-

Monitoring for Breakthrough: Monitor the cultures for signs of viral rebound (e.g., an increase in reporter gene expression or cell survival in the presence of G418).

-

Isolation of Resistant Clones: Once breakthrough colonies emerge, expand these resistant cell populations.

-

Genotypic Analysis: Extract RNA from the resistant cells, reverse transcribe the NS5A region, and amplify it by PCR. Sequence the PCR product to identify mutations compared to the wild-type sequence.

-

Phenotypic Analysis:

-

Engineer the identified mutations (singly or in combination) back into the wild-type replicon construct via site-directed mutagenesis.

-

Establish new stable cell lines harboring these mutant replicons.

-

Perform the HCV replicon assay as described in section 6.1 to determine the EC50 of this compound against each mutant.

-

Calculate the fold-resistance by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.

-

The following diagram outlines the general workflow for evaluating this compound's antiviral properties.

Caption: Experimental workflow for assessing this compound's antiviral activity and resistance.

Conclusion

This compound represents a significant advancement in the treatment of chronic Hepatitis C, primarily through its potent and specific inhibition of the viral NS5A protein. Its unique mechanism, involving the disruption of both the formation of the replication complex and the assembly of new virions, underscores the importance of NS5A as a therapeutic target. The quantitative data on its pan-genotypic efficacy, coupled with a detailed understanding of the genetic basis of resistance, provides a robust framework for its clinical application and for the development of next-generation NS5A inhibitors. The experimental protocols outlined herein serve as a guide for the continued investigation of this important class of antiviral agents.

References

- 1. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Binding to NS5A by this compound (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of this compound: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. efda.gov.et [efda.gov.et]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-like inhibitors of NS5A block early biogenesis of hepatitis C virus-induced membranous replication factories, independent of RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides [agris.fao.org]

- 11. NS5A Sequence Heterogeneity and Mechanisms of this compound Resistance in Hepatitis C Virus Genotype 4 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Modeling of the Daclatasvir-NS5A Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daclatasvir, a first-in-class inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A), has revolutionized the treatment of chronic HCV infection. Its exceptional potency, with picomolar to low nanomolar efficacy, has spurred significant interest in understanding its precise mechanism of action at a molecular level.[1][2] This technical guide provides an in-depth overview of the molecular modeling studies that have been instrumental in elucidating the intricate interactions between this compound and its target, NS5A. It summarizes key quantitative data, details prevalent experimental and computational protocols, and visualizes the complex biological processes and workflows involved. A critical aspect of this compound's efficacy is its ability to bind to Domain I of the NS5A protein, thereby inducing conformational changes that disrupt the protein's normal functions in viral RNA replication and virion assembly.[3]

Introduction to NS5A and this compound

HCV NS5A is a large, hydrophilic phosphoprotein that is essential for the viral life cycle, playing a crucial role in both RNA replication and the assembly of new virus particles.[4][5] It is a zinc-binding, proline-rich protein that exists in different phosphorylated states and is localized to the endoplasmic reticulum (ER) membrane.[4][5] NS5A is composed of three domains, with the N-terminal Domain I being the primary target of this compound and other NS5A inhibitors.[2][6] This domain features an amphipathic α-helix that anchors the protein to the membrane.[4][6]

This compound is a potent, direct-acting antiviral agent that exhibits a high genetic barrier to resistance in some HCV genotypes.[7][8] Its mechanism of action is unique in that it does not inhibit any known enzymatic activity.[9][10] Instead, it is believed to function by binding to NS5A and inducing conformational changes that interfere with the protein's ability to form the membranous web, a critical structure for HCV replication.[3][11] Modeling studies suggest that this compound has a dual mode of action, inhibiting both viral RNA synthesis and the assembly and secretion of new virions.[9][12]

Molecular Modeling of the this compound-NS5A Binding Interaction

Due to the lack of a complete crystal structure of the full-length NS5A, computational modeling has been an indispensable tool for understanding the this compound-NS5A interaction.[13][14] Homology modeling, molecular docking, and molecular dynamics (MD) simulations have provided significant insights into the binding modes and the structural basis of drug resistance.

Binding Modes: Symmetric vs. Asymmetric

A key area of investigation has been the determination of how the symmetric this compound molecule binds to the dimeric NS5A protein. Two primary models have been proposed:

-

Symmetric Binding: Several studies suggest that this compound and its analogs bind symmetrically within a cleft at the NS5A dimer interface.[13][14][15] This model is supported by the symmetric nature of this compound itself.[13]

-

Asymmetric Binding: Other models propose an asymmetric binding mode, where the two halves of the this compound molecule interact with different sites on the NS5A dimer.[16][17] One proposed asymmetric model suggests that one end of the drug binds to a core site between the Tyrosine 93 (Y93) residues of each monomer, while the other end interacts with a site near Leucine 31 (L31) of one of the subunits.[16]

Key Amino Acid Interactions

Molecular modeling studies have consistently identified several key amino acid residues within NS5A Domain I that are critical for this compound binding. Mutations at these positions are frequently associated with drug resistance.

-

Tyrosine 93 (Y93): This residue is considered a cornerstone of the interaction, with π-π stacking interactions between its aromatic ring and the imidazole group of this compound being a recurring observation in many models.[13][16]

-

Leucine 31 (L31): This residue is located in a flexible linker region and is another hotspot for resistance mutations.[10][18]

-

Methionine 28 (M28): Mutations at this position also confer resistance to this compound.[18][19]

-

Other Residues: Other residues that have been implicated in the interaction through modeling studies include Phenylalanine 19 (Phe19), Tryptophan 11 (Trp11), Cysteine 57 (Cys57), and Histidine 54 (His54).[13]